molecular formula C16H27N5O B2830316 2-cyclohexyl-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)acetamide CAS No. 921143-85-3

2-cyclohexyl-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)acetamide

Cat. No. B2830316
CAS RN: 921143-85-3
M. Wt: 305.426
InChI Key: OOWNYKQIGLBLNX-UHFFFAOYSA-N
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Description

The compound “2-cyclohexyl-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)acetamide” is a complex organic molecule. It contains a tetrazole ring, which is a five-membered ring with four nitrogen atoms and one carbon atom . Tetrazoles are known for their role in medicinal and pharmaceutical applications .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the tetrazole ring and the attachment of the cyclohexyl groups. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tetrazole ring is a particularly interesting feature, as it is a heterocycle containing four nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the tetrazole ring could potentially make the compound more polar .

Scientific Research Applications

Synthesis and Biological Evaluation

2-Cyclohexyl-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)acetamide, due to its complex structure, may be involved in the synthesis of compounds with potential biological activities. For example, compounds with similar structures have been synthesized and evaluated for their anticancer properties. The synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and their investigation for antitumor activities against human lung adenocarcinoma cells highlighted the potential for developing targeted therapeutic agents (Evren et al., 2019).

Mechanistic Insights and Chemical Reactions

The study of chemical reactions and mechanisms involving similar compounds provides valuable insights into the synthetic applications of 2-cyclohexyl-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)acetamide. For instance, the radical and Heck cyclizations of diastereomeric o-haloanilide atropisomers have shown that the configurations of chiral axes and stereocenters play a crucial role in determining the outcomes of such reactions, which could be pertinent to the synthesis and functionalization of compounds related to 2-cyclohexyl-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)acetamide (Guthrie et al., 2011).

Advanced Synthesis Techniques

Advanced synthesis techniques, such as the Ugi four-component condensation, are applicable to the synthesis of complex molecules like 2-cyclohexyl-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)acetamide. These methods allow for the efficient and versatile synthesis of a wide array of compounds, including those with potential pharmaceutical applications. The protocol for the Ugi four-component condensation exemplifies this approach, offering a pathway to synthesize structurally complex and biologically relevant compounds (Marcaccini & Torroba, 2007).

Antibacterial and Antimicrobial Applications

Compounds derived from or related to 2-cyclohexyl-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)acetamide might exhibit antibacterial and antimicrobial properties. For example, the synthesis of N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides and their evaluation for antimicrobial activity against various bacterial and fungal strains demonstrate the potential for developing new antimicrobial agents from similar structures (Rezki, 2016).

Coordination Complexes and Antioxidant Activity

The synthesis of coordination complexes from pyrazole-acetamide derivatives, including those structurally related to 2-cyclohexyl-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)acetamide, has been explored for their antioxidant activities. Studies on such complexes can provide insights into the development of compounds with potential therapeutic benefits due to their antioxidant properties (Chkirate et al., 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many tetrazole-containing compounds are used in medicinal chemistry due to their ability to bind to various biological targets .

properties

IUPAC Name

2-cyclohexyl-N-[(1-cyclohexyltetrazol-5-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N5O/c22-16(11-13-7-3-1-4-8-13)17-12-15-18-19-20-21(15)14-9-5-2-6-10-14/h13-14H,1-12H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOWNYKQIGLBLNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)NCC2=NN=NN2C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclohexyl-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)acetamide

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